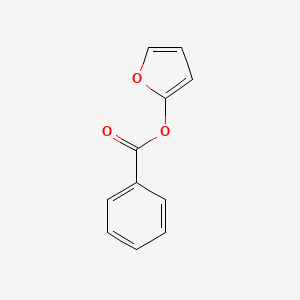

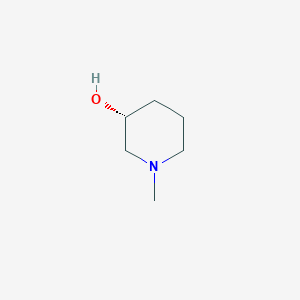

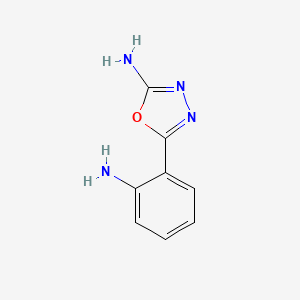

(3R)-1-methylpiperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

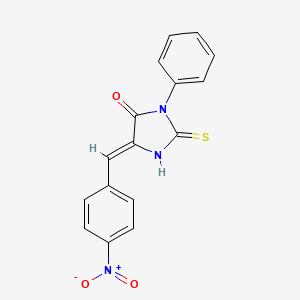

“(3R)-1-methylpiperidin-3-ol” is a chemical compound offered by several scientific companies . It has potential applications in various fields.

Molecular Structure Analysis

The molecular formula of “this compound” is C6H13NO . Its molecular weight is 115.17400 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 115.17400 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Research has been conducted on the configurational assignments to cis- and trans-1-alkyl (and aralkyl)-4-aryl-3-methylpiperidin-4-ols using PMR spectroscopy. This study demonstrates how spectral differences between isomers can be used to assign configurations and probable conformations, highlighting the importance of solvent influence on conformational equilibria (Casy, 1966).

- Optically pure trans-1-benzyl-4-aminopiperidin-3-ols have been synthesized as precursors for making natural and synthetic aminohydroxylated piperidine alkaloid analogs. The synthesis involved the reaction of enantiomerically pure epoxypiperidine with amines, with the absolute stereochemistry determined by stereochemical correlation method and single-crystal X-ray analysis (Grishina et al., 2011).

- A study on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds provided insights into configurations and preferred conformations based on PMR characteristics, contributing to the understanding of ester conformations (Casy & Jeffery, 1972).

Applications in Material Science and Chemistry

- The electrochemical behavior of transition metal complexes containing nitrogen heterocyclic sulphur donor ligand derived from 1,3-di(2-methylpiperidino)propan-2-ol was explored, showing the potential for high yields and novel applications in material science (Görgülü et al., 2009).

- Enantiomeric enrichment studies of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine showed differences in infrared spectra and solution NMR spectra, indicating strong diastereomeric interactions. This research could have implications for pharmaceutical synthesis and the study of chirality (Navratilova & Potáček, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-1-methylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426385 |

Source

|

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28808-26-6 |

Source

|

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

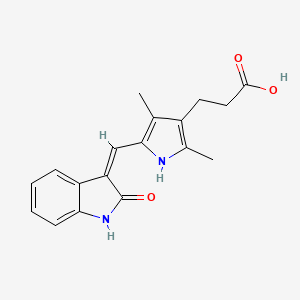

Q1: What does the research tell us about the conformation of (R)-1-Methylpiperidin-3-ol?

A1: The research paper focuses on using circular dichroism (CD) to analyze the conformation of 3-hydroxypiperidines, including (R)-1-Methylpiperidin-3-ol. The study found that a simple piperidine helicity rule, when applied to CD measurements, correctly predicts the sign of the Cotton effect for a rigid analog, (R)-quinuclidin-3-ol. [] Applying this same rule to (R)-1-Methylpiperidin-3-ol supports logical conclusions about its conformation and configurational assignment. [] This suggests that the conformation of (R)-1-Methylpiperidin-3-ol aligns with the helicity rule determined through this research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

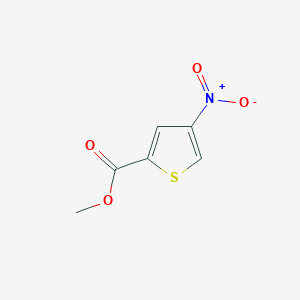

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

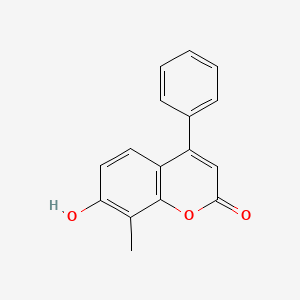

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)